molecular formula C13H21N3 B11798819 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine

3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11798819
M. Wt: 219.33 g/mol
InChI Key: WNTJVHJPBNJFES-UHFFFAOYSA-N
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Description

3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Chemical Reactions Analysis

3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in binding studies and receptor analysis.

    Medicine: This compound is explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine can be compared with other piperidine derivatives such as:

  • 3-(1-Naphthylmethoxy)pyridin-2-amine
  • 3-(Benzyloxy)pyridin-2-amine
  • N-cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific isopropylpiperidine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H2,14,15)

InChI Key

WNTJVHJPBNJFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N

Origin of Product

United States

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